![molecular formula C20H22N2O3 B4777388 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a member of the quinazolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo and has also been found to have anti-viral activity against several viruses, including influenza and herpes simplex virus.
Mécanisme D'action
The mechanism of action of 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the expression of several genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to have anti-viral activity against several viruses, including influenza and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
However, there are also some limitations to the use of 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to specifically target its activity. Additionally, 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has been found to have some toxicity in certain cell types, which means that care must be taken when using it in experiments.
Orientations Futures
There are several future directions for research on 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone. One area of research is to further investigate its anti-cancer properties and to determine its potential as a therapeutic agent for the treatment of cancer. Another area of research is to investigate its anti-viral properties and to determine its potential as a therapeutic agent for the treatment of viral infections.
Additionally, there is a need for further research to fully understand the mechanism of action of 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone and to identify its molecular targets. This will help to design more targeted experiments to investigate its activity and potential therapeutic applications.
Conclusion:
In conclusion, 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone, including investigating its anti-cancer and anti-viral properties and identifying its molecular targets.
Propriétés
IUPAC Name |
3-[3-(2-propan-2-yloxyphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(2)25-19-11-6-5-10-18(19)24-13-7-12-22-14-21-17-9-4-3-8-16(17)20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNZEQUMMXYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylene)-N'-ethylthiourea](/img/structure/B4777313.png)
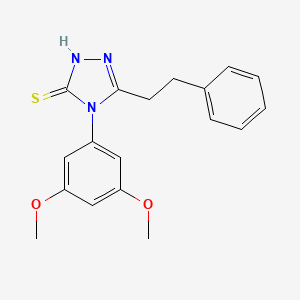
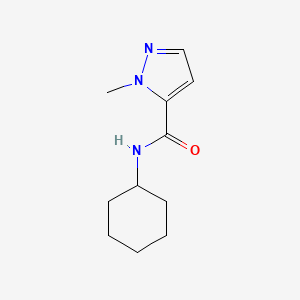
![N-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B4777330.png)

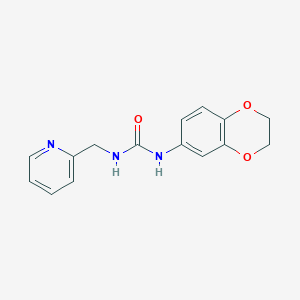

![2-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4777371.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]isonicotinamide](/img/structure/B4777379.png)
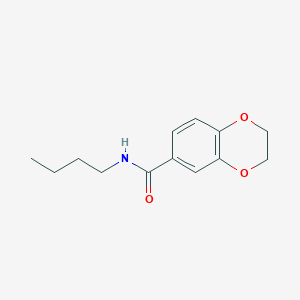
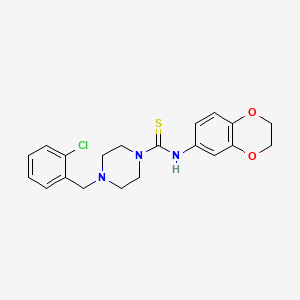
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4777406.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4777409.png)
![3,8-bis[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4777413.png)